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Compound of Interest

Compound Name:
p-Methoxybenzyl phenyl

carbonate

CAS No.: 31558-46-0

Cat. No.: B1364183 Get Quote

Executive Summary
In complex peptide and small molecule synthesis, the standard "two-dimensional" orthogonality

of Boc (acid-labile) and Fmoc (base-labile) often reaches its limit when a third amine

functionality requires independent manipulation. The 4-Methoxybenzyloxycarbonyl (Moz) group

provides a critical "third dimension" of orthogonality.

While Moz is acid-labile (similar to Boc), its unique susceptibility to oxidative cleavage using

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) allows for its removal in the presence of

both Boc and Fmoc groups.

This guide details the use of Moz-phenyl carbonate (Moz-O-Ph) as a superior reagent for

introducing the Moz group. Unlike the unstable Moz-chloride or the less reactive Moz-

succinimidyl ester, Moz-phenyl carbonate offers a balance of stability, reactivity, and atom

economy, yielding a phenol byproduct that is easily removed during workup.

The Strategic Advantage: Why Moz-Phenyl
Carbonate?
Reagent Comparison
The introduction of the Moz group has historically been plagued by reagent instability.
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Reagent Stability Reactivity Byproducts Verdict

Moz-Cl

(Chloride)

Poor (Hydrolyzes

rapidly)
High (Violent) HCl

Avoid (Hard to

handle)

Moz-ONSu

(Succinimide)
Good Low to Moderate

N-

Hydroxysuccinim

ide

Good (But

expensive/slow)

Moz-O-Ph

(Phenyl Carb.)

Excellent

(Crystalline solid)
High (Tunable) Phenol

Preferred

(Scalable &

Stable)

The Orthogonality Matrix
The power of Moz lies in its oxidative lability. The table below illustrates the survival of

protecting groups under specific cleavage conditions.

Cleavage
Condition

Moz

(Target)
Boc Fmoc Cbz Alloc

TFA / DCM

(Acidic)
Cleaved Cleaved Stable Stable Stable

Piperidine /

DMF (Basic)
Stable Stable Cleaved Stable Stable

DDQ / DCM-

H₂O

(Oxidative)

Cleaved Stable Stable Stable Stable

H₂ / Pd-C

(Hydrogenoly

sis)

Cleaved Stable Stable Cleaved Stable

Pd(PPh₃)₄

(Allylic)
Stable Stable Stable Stable Cleaved
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Key Insight: The Moz/Boc/Fmoc trio is fully orthogonal only if Moz is removed oxidatively

(DDQ). If acid is used, Moz and Boc are not orthogonal.

Mechanism & Workflows
Orthogonal Logic Flow
The following diagram illustrates the decision tree for selectively deprotecting a tri-amine

scaffold protected with Moz, Boc, and Fmoc.

Tri-Protected Amine
(Moz / Boc / Fmoc)

Route A: Remove Moz
(Oxidative)

DDQ, DCM/H2O

Route B: Remove Fmoc
(Basic)

20% Piperidine

Route C: Remove Boc
(Acidic)

TFA/DCM

Free Amine 1
(Boc / Fmoc intact)

Free Amine 2
(Moz / Boc intact)

WARNING:
Moz is also cleaved!

Non-Orthogonal

Click to download full resolution via product page

Figure 1: Orthogonal deprotection logic. Note that acid treatment destroys both Boc and Moz,

necessitating the oxidative route for Moz selectivity.

Reaction Mechanism: Moz Introduction
The reaction proceeds via nucleophilic attack of the amine on the carbonate carbonyl, expelling

the phenoxide anion.
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+ 

Moz-O-Ph
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Intermediate
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+ 

Phenol (Byproduct)
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Figure 2: Simplified mechanism of Moz introduction using phenyl carbonate.

Experimental Protocols
Protocol A: Introduction of Moz Group
Objective: Protection of a primary amine using Moz-phenyl carbonate.

Materials:

Substrate: Primary/Secondary Amine (1.0 equiv)

Reagent: Moz-phenyl carbonate (1.1 equiv) [CAS: 31558-46-0]

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

Solvent: THF or DCM (Anhydrous)

Step-by-Step:

Setup: In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF (5 mL).

Base Addition: Add TEA (1.5 mmol, 210 µL) and stir at Room Temperature (RT) for 5

minutes.

Reagent Addition: Add Moz-phenyl carbonate (1.1 mmol, 284 mg) in one portion.

Note: No exothermic event is typically observed, unlike with chloroformates.

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Visualize with UV; Moz absorbs

strongly).
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Workup (Critical for Phenol Removal):

Dilute with Ethyl Acetate (30 mL).

Wash 1: 1M NaOH or 5% Na₂CO₃ (2 x 15 mL). This step converts the phenol byproduct

into water-soluble sodium phenoxide.

Wash 2: 1M HCl (if substrate allows) or Brine.

Dry over Na₂SO₄, filter, and concentrate.[1][2][3]

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Oxidative Deprotection (The Orthogonal
Step)
Objective: Selective removal of Moz in the presence of Boc/Fmoc using DDQ.

Materials:

Substrate: Moz-protected amine (1.0 equiv)

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 – 1.5 equiv)

Solvent: DCM : Water (18:1 ratio)

Step-by-Step:

Setup: Dissolve the Moz-protected substrate (1.0 mmol) in DCM (9 mL).

Water Addition: Add Water (0.5 mL).

Mechanism Note: Water is essential to hydrolyze the oxonium intermediate formed after

hydride abstraction by DDQ.

Oxidation: Add DDQ (1.5 mmol, 340 mg). The mixture will turn deep green/brown.

Reaction: Stir vigorously at RT for 1–4 hours.
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Monitoring: TLC will show the disappearance of the starting material and the appearance

of p-anisaldehyde (UV active, distinct smell).

Workup:

Filter the mixture through a pad of Celite to remove the reduced DDQ-hydroquinone

precipitate.

Wash the filtrate with Saturated NaHCO₃ (2 x 20 mL) to remove acidic byproducts.

Scavenger Wash (Optional): Wash with 10% NaHSO₃ to remove excess aldehyde

byproducts.

Dry organic layer (Na₂SO₄) and concentrate.[1][2][3]

Yield: The free amine is usually obtained in >85% yield.

Troubleshooting & Tips
Phenol Contamination

Symptom: Aromatic impurities in NMR (multiplets around 7.1–7.4 ppm) after Protocol A.

Cause: Incomplete removal of the phenol leaving group.

Solution: Ensure the basic wash (NaOH/Na₂CO₃) is thorough. If the product is base-

sensitive, use extensive column chromatography, as phenol elutes differently from most

carbamates.

DDQ Residue
Symptom: Dark colored crude product or "crashed out" solids in the reaction.

Cause: DDQ-hydroquinone (reduced form) is poorly soluble in DCM.

Solution: The Celite filtration step is mandatory. If color persists, wash the organic layer with

10% aqueous ascorbic acid.

Stability Check
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Storage: Moz-phenyl carbonate should be stored at 2–8°C. It is significantly more stable than

Moz-Cl but can hydrolyze slowly if exposed to moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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